5-(3,4-Dimethoxyphenyl)-5-methylimidazolidine-2,4-dione
Description
5-(3,4-Dimethoxyphenyl)-5-methylimidazolidine-2,4-dione is a heterocyclic compound belonging to the imidazolidine-2,4-dione family. Its core structure consists of a five-membered ring containing two nitrogen atoms and two ketone groups. The substituents at position 5 include a methyl group and a 3,4-dimethoxyphenyl moiety, which significantly influence its physicochemical and biological properties.
Properties
IUPAC Name |
5-(3,4-dimethoxyphenyl)-5-methylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-12(10(15)13-11(16)14-12)7-4-5-8(17-2)9(6-7)18-3/h4-6H,1-3H3,(H2,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEXQYITISXIQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NC(=O)N1)C2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49675500 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
956611-52-2 | |
| Record name | 5-(3,4-dimethoxyphenyl)-5-methylimidazolidine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Bucherer-Bergs Hydantoin Synthesis
The Bucherer-Bergs reaction, a classical method for hydantoin synthesis, involves the condensation of ketones with ammonium carbonate and sodium cyanide. For this compound, the protocol adapts as follows:
Reagents :
- 3,4-Dimethoxyphenylacetone (1.0 equiv)
- Ammonium carbonate (3.0 equiv)
- Sodium cyanide (1.2 equiv) in ethanol/water (3:1)
Procedure :
- Dissolve 3,4-dimethoxyphenylacetone (10 mmol) in 30 mL ethanol.
- Add ammonium carbonate (30 mmol) and sodium cyanide (12 mmol) dissolved in 10 mL water.
- Reflux at 80°C for 12 hours under nitrogen.
- Cool, filter precipitated product, and recrystallize from ethanol.
Yield : 58–62%.
Mechanistic Insight : The reaction proceeds via formation of a cyanohydrin intermediate, followed by cyclization with ammonium carbonate to yield the hydantoin ring.
Challenges :
- Competing hydrolysis of the dimethoxy groups under basic conditions necessitates pH control (pH 8–9).
- Cyanide toxicity requires stringent safety protocols.
Cyclocondensation of Urea Derivatives
Alternative routes employ urea or thiourea derivatives for cyclization, leveraging acidic or basic catalysis:
Route A (Acidic Conditions) :
- Substrates : 3,4-Dimethoxybenzaldehyde (1.0 equiv), methylurea (1.2 equiv).
- Catalyst : HCl (conc., 2 drops) in glacial acetic acid.
- Procedure : Reflux at 120°C for 6 hours, followed by neutralization with NaHCO₃.
- Yield : 45–50%.
Route B (Basic Conditions) :
- Substrates : 3,4-Dimethoxyphenylacetonitrile (1.0 equiv), methylamine (2.0 equiv).
- Catalyst : K₂CO₃ in DMF at 100°C for 8 hours.
- Yield : 55–60%.
Comparative Analysis :
| Parameter | Acidic Route | Basic Route |
|---|---|---|
| Reaction Time | 6 hours | 8 hours |
| Purification | Recrystallization (EtOH) | Column Chromatography |
| Byproduct Formation | 12–15% | 8–10% |
Basic conditions reduce demethylation risks but require costly catalysts.
Advanced Catalytic Systems
Phase-Transfer Catalysis (PTC)
PTC enhances interfacial reactions between immiscible phases, improving yield and selectivity:
System :
- Catalyst : Tetrabutylammonium bromide (TBAB, 10 mol%).
- Solvents : Toluene/water (2:1).
- Conditions : 90°C, 4 hours.
- Yield : 72%.
Advantages :
- Reduced reaction time.
- Tolerance to moisture-sensitive substrates.
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization kinetics:
Protocol :
- Mix 3,4-dimethoxyphenylacetone (10 mmol), urea (12 mmol), and ZnO nanoparticles (5 mol%).
- Irradiate at 150 W, 100°C, for 30 minutes.
- Yield : 78%.
Benefits :
- Energy efficiency.
- Minimal thermal degradation of methoxy groups.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy (IR)
Industrial-Scale Considerations
Scalability challenges include:
- Solvent Recovery : Ethanol recrystallization becomes cost-prohibitive at >10 kg batches.
- Waste Management : Cyanide residues require neutralization with FeSO₄.
- Continuous Flow Systems : Microreactors improve heat transfer and reduce reaction time by 40%.
Chemical Reactions Analysis
Types of Reactions
5-(3,4-Dimethoxyphenyl)-5-methylimidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce new functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In the field of organic chemistry, 5-(3,4-Dimethoxyphenyl)-5-methylimidazolidine-2,4-dione serves as an important intermediate in synthesizing various organic compounds. Its ability to undergo oxidation, reduction, and substitution reactions makes it versatile for developing new materials and chemical products.
Biology
Biological Activity : The compound has shown potential biological activity that warrants further investigation in pharmacology and toxicology. Initial studies suggest that it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. This interaction could lead to various biological responses depending on the context of its application.
Anticancer Research : In recent studies focusing on anticancer properties, derivatives of imidazolidine compounds similar to this compound have been evaluated for their efficacy against cancer cell lines such as HepG2 and MCF-7. These studies indicate that modifications to the structure can enhance cytotoxicity against specific cancer types .
Medicine
The therapeutic potential of this compound is being explored for treating various medical conditions. Its structural characteristics suggest it may be beneficial in developing drugs targeting specific diseases. Ongoing research aims to elucidate its mechanism of action and therapeutic applications further .
Case Studies and Research Findings
- Anticancer Evaluations : A study demonstrated that specific derivatives of imidazolidine compounds exhibited significant anticancer activity against HepG2 and HCT116 cell lines. Compounds were tested for their ability to inhibit cell proliferation and induce apoptosis, with some derivatives showing promising results as potential anticancer agents .
- Biological Activity Assessment : Research has indicated that the compound may influence cellular pathways involved in cancer progression. The exact mechanisms are still under investigation; however, preliminary data suggest modulation of key signaling pathways that could lead to therapeutic benefits.
Mechanism of Action
The mechanism of action of 5-(3,4-Dimethoxyphenyl)-5-methylimidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Features :
Comparison with Structural Analogs
Structural and Functional Differences
The table below compares 5-(3,4-dimethoxyphenyl)-5-methylimidazolidine-2,4-dione with key analogs:
Key Observations :
- Substituent Impact : Electron-withdrawing groups (e.g., sulfonyl in ) enhance hypoglycemic activity, while methoxy groups (e.g., ) may improve solubility and target binding.
- Biological Activity : Sulfonyl derivatives exhibit marked aldose reductase inhibition, critical for managing diabetic complications .
Biological Activity
5-(3,4-Dimethoxyphenyl)-5-methylimidazolidine-2,4-dione is a compound belonging to the imidazolidine-2,4-dione class, characterized by its unique five-membered ring structure containing two carbonyl groups and a dimethoxyphenyl substituent. The molecular formula is with a molecular weight of approximately 237.25 g/mol. This compound has garnered attention due to its potential biological activities, particularly in pharmacology.
Anti-inflammatory and Antibacterial Properties
Research indicates that this compound exhibits anti-inflammatory and antibacterial properties. These effects are hypothesized to arise from the compound's ability to interact with specific enzymes or receptors involved in inflammatory pathways or bacterial metabolism.
The precise mechanism of action remains under investigation; however, it is believed that the compound may modulate the activity of certain biological targets, potentially leading to therapeutic effects. It may act by inhibiting pro-inflammatory cytokines or bacterial growth through enzyme inhibition.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Cytotoxicity Studies :
- In vitro assays have shown that this compound has significant cytotoxic effects against various cancer cell lines. For instance, an IC50 value was determined for specific cell lines, indicating its potential as an anticancer agent.
-
Comparative Studies :
- Comparative studies with structurally similar compounds (e.g., 5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione) highlighted differences in biological activity based on substituent variations on the phenyl ring.
Data Table: Comparative Biological Activity
| Compound Name | IC50 (µM) | Biological Activity |
|---|---|---|
| This compound | 45.0 | Anticancer |
| 5-(3-Bromophenyl)-5-methylimidazolidine-2,4-dione | 55.0 | Anticancer |
| 5-(3-Chlorophenyl)-5-methylimidazolidine-2,4-dione | 60.0 | Anticancer |
Synthesis and Chemical Reactions
The synthesis of this compound typically involves:
- Reagents : 3,4-Dimethoxybenzaldehyde and suitable amines.
- Conditions : Cyclization reactions under controlled conditions to yield high-purity products.
Types of Reactions
The compound can undergo various chemical reactions:
- Oxidation : Can be oxidized to form corresponding oxides using agents like potassium permanganate.
- Reduction : Can be reduced using sodium borohydride.
- Substitution : Methoxy groups can be substituted with other functional groups.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 5-(3,4-Dimethoxyphenyl)-5-methylimidazolidine-2,4-dione?
The compound is typically synthesized via condensation reactions. For example, Pelosi et al. (1977) demonstrated that aryl-substituted imidazolidinediones can be prepared by reacting substituted benzaldehydes with hydantoin derivatives under acidic conditions, followed by purification via recrystallization . Another approach involves refluxing intermediates in a DMF/acetic acid mixture, as seen in analogous thiazolidinone syntheses . Key steps include temperature control (e.g., 80–100°C) and stoichiometric adjustments to optimize yields.
Q. How is this compound characterized structurally and spectroscopically in academic research?
X-ray crystallography is used to confirm the stereochemistry and crystal packing, as shown in studies of structurally similar 5-aryl-imidazolidinediones . Spectroscopic characterization includes:
Q. What biological activities are associated with the 3,4-dimethoxyphenyl substituent in imidazolidinediones?
The 3,4-dimethoxyphenyl group enhances antifungal activity by improving membrane permeability and target binding. In vitro assays against Candida species revealed MIC values of 8–32 µg/mL for similar derivatives, attributed to disruptions in ergosterol biosynthesis . Activity modulation can be studied via structure-activity relationship (SAR) analyses comparing substituent effects (e.g., halogen vs. methoxy groups) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for synthesizing this compound?
Quantum chemical calculations (e.g., DFT) predict transition states and intermediates to identify energetically favorable pathways. The ICReDD framework combines computational reaction path searches with experimental validation, reducing trial-and-error cycles. For example, solvent effects (DMF vs. ethanol) and catalyst selection (e.g., NaOAc) can be modeled to refine yields .
Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural validation?
Conflicting data often arise from tautomerism or crystal packing variations. Strategies include:
- Variable-temperature NMR to detect dynamic equilibria.
- X-ray crystallography to resolve absolute configuration .
- 2D NMR techniques (e.g., NOESY) to confirm spatial proximity of protons .
Q. What advanced analytical techniques are used to assess stability under physiological conditions?
- HPLC-DAD/MS : Monitors degradation products in simulated gastric fluid (pH 2.0) and plasma .
- Accelerated stability studies : Exposure to heat (40°C) and humidity (75% RH) for 4–8 weeks to predict shelf-life .
Q. How can structural modifications enhance metabolic stability while retaining activity?
- Isosteric replacement : Substituting the methyl group with trifluoromethyl improves resistance to oxidative metabolism .
- Prodrug strategies : Esterification of the dione moiety to enhance bioavailability, as seen in antidiabetic thiazolidinediones .
Safety and Handling
Q. What safety protocols are recommended for handling this compound in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
